The synthesis of 2-Chloro-5H-pyrrolo[3,2-d]pyrimidin-4-amine typically involves multi-step reactions starting from readily available precursors. A common method includes the cyclization of pyrrole derivatives with chlorinated pyrimidine intermediates. For example, the reaction of 2,4-dichloropyrimidine with a suitable pyrrole derivative under basic conditions can yield the desired compound.
Key parameters in these reactions include:
For industrial synthesis, methods like microwave-assisted synthesis have been explored to enhance reaction efficiency and reduce production time, ensuring high yield and purity of the final product .
The molecular structure of 2-Chloro-5H-pyrrolo[3,2-d]pyrimidin-4-amine can be represented by its molecular formula and its CAS Number is 91996-89-3. The compound's structure features:
The compound's three-dimensional conformation can be analyzed using X-ray crystallography or computational modeling techniques to understand its interaction with biological targets better .
2-Chloro-5H-pyrrolo[3,2-d]pyrimidin-4-amine is capable of undergoing various chemical reactions:
Reagents commonly used in these reactions include:
Reaction conditions such as temperature, solvent choice, and reaction time are optimized based on the desired transformation outcomes .
The primary targets of 2-Chloro-5H-pyrrolo[3,2-d]pyrimidin-4-amine are various kinases, including:
This compound acts as an ATP-competitive inhibitor, interacting with its targets by mimicking ATP binding. This inhibition affects critical signaling pathways such as the phosphatidylinositol-3 kinase signaling pathway, which plays a vital role in cell proliferation and survival.
The pharmacokinetic properties suggest that this compound maintains drug-like characteristics during lead optimization processes, influencing its bioavailability and therapeutic efficacy against cancer cell lines .
2-Chloro-5H-pyrrolo[3,2-d]pyrimidin-4-amine has several significant applications:
Nucleophilic aromatic substitution (SNAr) is pivotal for functionalizing the 2-chloro-5H-pyrrolo[3,2-d]pyrimidin-4-amine scaffold at the C2 position. The electron-deficient nature of the pyrimidine ring, enhanced by the adjacent chlorine atom and fused pyrrole system, facilitates displacement by nitrogen nucleophiles. For example, 6-methoxytetrahydroquinoline undergoes SNAr with the chlorinated core to yield N5-substituted derivatives like 4.1.77a, which exhibit potent tubulin depolymerization activity (EC50 = 230 nM) . Optimization studies reveal that polar aprotic solvents (e.g., DMF) and tertiary amine bases (e.g., N,N-diisopropylethylamine) accelerate reaction kinetics while minimizing hydrolysis by-products [5] [7]. Microwave irradiation further enhances efficiency, reducing reaction times from hours to minutes and improving yields by 15–30% compared to conventional heating . This strategy enables the introduction of diverse amines, including 4-methoxy-N-methylaniline and cyclic amines, to modulate target enzyme inhibition (e.g., VEGFR-2, EGFR) [8].
The core scaffold is efficiently constructed via cyclocondensation of halogenated pyrimidine precursors with amino-pyrrole derivatives. A high-yielding route involves the condensation of 4,6-dichloropyrimidin-5-amine with ethyl 2-aminopyrrole-3-carboxylate under mild basic conditions (K2CO3/EtOH), forming the pyrrolo[3,2-d]pyrimidine ring [8]. Alternative protocols use Vilsmeier–Haack formylation-cyclization sequences, where formamide–POCl3 mixtures activate carbonyl intermediates for intramolecular ring closure . Key to regioselectivity is protecting group strategy: N-pivaloylation of intermediates (e.g., 4.1.80 → 4.1.81) prevents N7-alkylation and directs cyclization to the correct position [8]. Post-condensation, acid hydrolysis or alkali treatment deprotects the scaffold, yielding 4-amino precursors for downstream chlorination. This approach achieves gram-scale synthesis with >90% regiopurity, critical for consistent biological activity [8].
Regioselective C2 chlorination transforms 4-oxo-pyrrolo[3,2-d]pyrimidines into the bioactive 2-chloro-4-amine derivative. Phosphorus oxychloride (POCl3) is the reagent of choice, often combined with N,N-diethylaniline or phosphorus pentachloride as catalysts to suppress N-chlorination [7]. Solvent optimization is critical: neat POCl3 at 110°C achieves 85–92% conversion, while adding dichloroethane reduces decomposition [5] [7]. For acid-sensitive intermediates, the in situ Vilsmeier reagent (DMF/POCl3) enables chlorination at 60°C with >80% yield [5]. Halogen exchange is an alternative strategy, where 2-bromo or 2-iodo analogs undergo copper-catalyzed substitution with HCl, though this is less efficient for scale-up .
Substrate | Conditions | Catalyst | Yield (%) | Regioselectivity | |
---|---|---|---|---|---|
4-Amino-5H-pyrrolo[3,2-d]pyrimidin-4-one | POCl3 (neat), 110°C, 6h | None | 78 | >95% C2 | |
N-Pivaloyl-protected derivative | POCl3/DCE, 80°C, 4h | PCl5 (0.1 eq) | 92 | >99% C2 | |
6-Methyl analog | Vilsmeier (DMF/POCl3), 60°C, 3h | N,N-Diethylaniline | 85 | 98% C2 | [5] [7] |
Conformational restriction via N5-alkylation or C6 substitution enhances target binding affinity and metabolic stability. N-Methylation of 2-chloro-5H-pyrrolo[3,2-d]pyrimidin-4-amine (e.g., 4.1.76b) restricts pyrrole nitrogen rotation, improving hydrophobic contact with Val115 in dihydrofolate reductase (DHFR) and Trp109 in thymidylate synthase (TS) [8]. Molecular modeling confirms that 6-methyl analogs enforce a planar scaffold orientation, increasing TS inhibition (IC50 = 46 nM vs. 54 nM for unmethylated analogs) [8]. Alternatively, rigidifying the N5-side chain with cyclohexenyl groups (e.g., C14H17ClN4) boosts antiproliferative activity against MDA-MB-435 cells (IC50 = 98 nM) by pre-organizing the molecule for kinase binding pockets [2] . These modifications yield dual TS/DHFR inhibitors with 55–206-fold greater potency than pemetrexed [8].
Compound | Modification | Microtubule Depolymerization EC50 (nM) | DHFR Inhibition IC50 (nM) | Cytotoxicity (A431 IC50, μM) | |
---|---|---|---|---|---|
4.1.88 | N-Methylation + 4-methoxy-N-methylaniline | 7.4 | 120 (human) | 1.2 | |
4.1.89 | N-Methylation + tetrahydroquinoline | 39 | 150 (human) | 8.1 | |
Combretastatin A-4 | Reference | 9.8 | ND | ND | [8] |
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.: 1246815-51-9
CAS No.:
CAS No.: 67054-00-6
CAS No.: 591-81-1